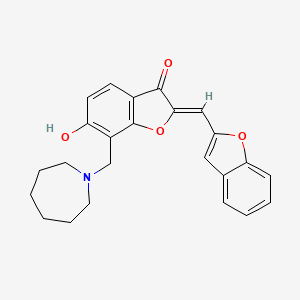

![molecular formula C9H11ClN4 B2443976 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 93608-69-6](/img/structure/B2443976.png)

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

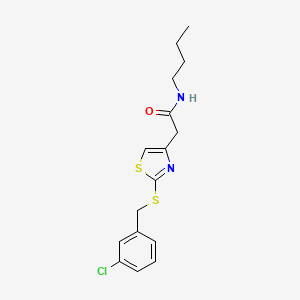

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 . It is used for proteomics research applications .

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is characterized by its molecular formula C9H11ClN4 . Further details about its structure can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The inhibitory properties of new synthesized derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-ones, including 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, have been analyzed with regard to the corrosion of copper in neutral and acidic chloride environments .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine include a molecular weight of 210.66 . More specific properties such as IR spectrum and NMR spectrum can be found in the literature .Applications De Recherche Scientifique

Proteomics Research

Antimalarial Activity

Cardiovascular Agents

Cancer Research (CDK2 Inhibition)

RNA Binding Studies

Custom Synthesis and Procurement

Mécanisme D'action

Target of Action

Similar compounds have been found to have potential cardiovascular applications , suggesting that this compound may also target cardiovascular-related proteins or enzymes.

Mode of Action

It’s known that similar compounds can have coronary vasodilating and antihypertensive activities , indicating that this compound might interact with its targets to modulate cardiovascular functions.

Biochemical Pathways

Given the potential cardiovascular effects of similar compounds , it’s plausible that this compound may influence pathways related to cardiovascular function and blood pressure regulation.

Result of Action

Similar compounds have been shown to have coronary vasodilating and antihypertensive activities , suggesting that this compound may have similar effects.

Safety and Hazards

Propriétés

IUPAC Name |

5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7(10)14-8(13-6)11-5-12-14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOUGYDUFWHMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=NC=NN2C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide](/img/structure/B2443894.png)

![2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2443895.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443901.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(m-tolyl)oxazole](/img/structure/B2443902.png)

![(E)-N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2443904.png)

![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)

![1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2443911.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B2443914.png)